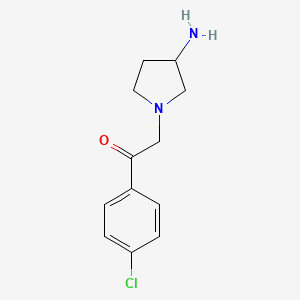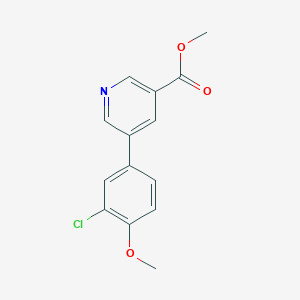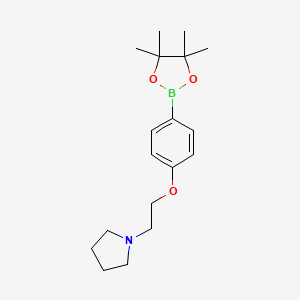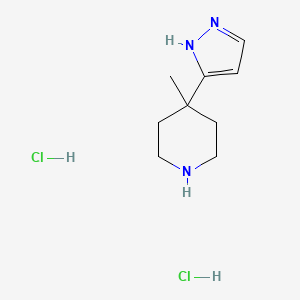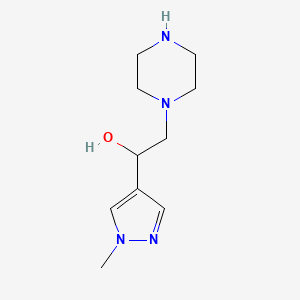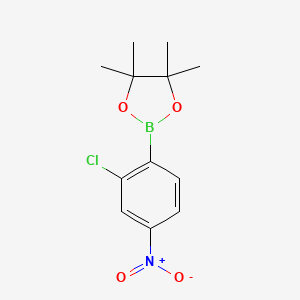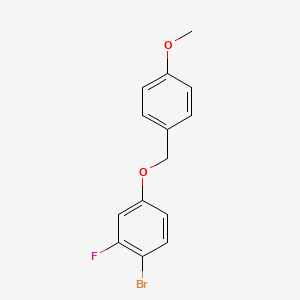
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene
Descripción general
Descripción
1-Bromo-4-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It has a linear formula of BrC6H4F .
Physical and Chemical Properties The compound has a molecular weight of 175.00 . It has a refractive index (n20/D) of 1.527 (lit.) . The boiling point is 150 °C (lit.) and the melting point is -16 °C (lit.) . The density is 1.593 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
This class of compounds, including bromophenols and methoxyphenols, has been explored for their inhibitory effects on human carbonic anhydrase isozymes, which are crucial for various physiological processes. Such inhibitors can be valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Material Science and Optical Properties
Benzylideneaniline compounds, which share structural motifs with "1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene," have been synthesized and characterized for their nonlinear optical properties, suggesting potential applications in photonic devices and materials science (Subashini et al., 2021).
Synthetic Chemistry
Compounds structurally related to "this compound" have been employed in the synthesis of complex molecules, indicating their utility in constructing pharmacologically relevant structures or materials with specific functions. The synthetic pathways involve various chemical transformations such as bromination, hydrolysis, cyanidation, and esterification, showcasing their versatility in organic synthesis (Chen Bing-he, 2008).
Photodynamic Therapy for Cancer Treatment
New derivatives have been synthesized for use in photodynamic therapy, a treatment modality for cancer. These compounds are designed to generate singlet oxygen upon irradiation, a reactive oxygen species that can induce cell death in cancerous tissues (Pişkin et al., 2020).
Fluorine-Containing Polymers
Highly fluorinated monomers derived from similar bromophenols have been utilized to produce soluble, hydrophobic polyethers with low dielectric constants, suggesting applications in electronic materials where insulation properties are critical (Fitch et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-13(15)14(16)8-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKOISFRVYBYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)
